3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The oxopropyl group can be reduced to a hydroxypropyl group.
Substitution: The isopentyl and methyl groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
5-methoxyindole-3-acetic acid: A derivative of indole-3-acetic acid with a methoxy group.
3-indolepropionic acid: An indole derivative with a propionic acid side chain.
Uniqueness: 3-hydroxy-1-isopentyl-5-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-hydroxy-5-methyl-1-(3-methylbutyl)-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11(2)7-8-18-15-6-5-12(3)9-14(15)17(21,16(18)20)10-13(4)19/h5-6,9,11,21H,7-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCGUXCZZUTNJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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